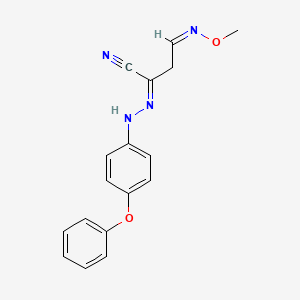![molecular formula C16H21BO4 B13051699 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B13051699.png)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one typically involves the formation of the dioxaborolane ring followed by its attachment to the benzo[B]oxepin core. One common method involves the reaction of a suitable boronic acid derivative with a diol under dehydrating conditions to form the dioxaborolane ring. This intermediate is then coupled with the benzo[B]oxepin core using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under mild conditions to form the corresponding alcohols.
Substitution: The dioxaborolane ring can participate in nucleophilic substitution reactions, where the boron atom acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted benzo[B]oxepin derivatives.
科学的研究の応用
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as its role in cross-coupling reactions or its interaction with biological molecules in medicinal applications .
類似化合物との比較
Similar Compounds
Phenylboronic acid pinacol ester: Another boron-containing compound used in organic synthesis.
Pinacolborane: A simpler boron-containing compound with similar reactivity.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A related compound with a pyridine ring instead of the benzo[B]oxepin core.
特性
分子式 |
C16H21BO4 |
|---|---|
分子量 |
288.1 g/mol |
IUPAC名 |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-7-8-12-13(18)6-5-9-19-14(12)10-11/h7-8,10H,5-6,9H2,1-4H3 |
InChIキー |
MDNRAXXZAOCJMO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)
![7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13051625.png)





![Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)

![7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B13051689.png)

![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)
